methyl 4-[(E)-(2-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate
Overview
Description
Methyl 4-[(E)-(2-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(2-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the pyrrolidinone derivative with hydrazine or a hydrazine derivative under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydrazone moieties, using reagents such as alkoxides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkoxides, amines, polar solvents, and controlled temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(E)-(2-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(2-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a pleasant smell, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Methyl 4-methylbenzoate: An ester with a methyl group on the benzene ring, used in organic synthesis
Uniqueness
Methyl 4-[(E)-(2-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its hydrazone linkage and pyrrolidinone ring are particularly noteworthy, as they provide opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
methyl 4-[(E)-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]hydrazinylidene]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-15-6-10-19(11-7-15)25-14-18(12-20(25)26)21(27)24-23-13-16-4-8-17(9-5-16)22(28)29-2/h4-11,13,18H,3,12,14H2,1-2H3,(H,24,27)/b23-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWHMCNUNXHLSM-YDZHTSKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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